N-(2-aminoethyl)-1,2-oxazole-5-carboxamide hydrochloride
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and any distinctive odors .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, and other physical properties. Chemical properties might include reactivity, acidity or basicity, and stability .Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis Techniques : Research has demonstrated efficient synthetic methodologies for oxazole derivatives, which are crucial for their application in scientific research. For instance, Kumar et al. (2012) reported an efficient two-step synthesis of 2-phenyl-4,5-substituted oxazoles using intramolecular copper-catalyzed cyclization, highlighting the potential for creating diverse oxazole compounds through novel synthetic routes (Kumar, Saraiah, Misra, & Ila, 2012).
Novel Building Blocks : Oxazole derivatives serve as valuable building blocks for the development of amino acid-like compounds, which have widespread applications in medicinal chemistry and drug design. Bruzgulienė et al. (2022) elaborated on the synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, showcasing their utility in creating novel heterocyclic amino acid-like building blocks (Bruzgulienė, Račkauskienė, Bieliauskas, Milišiūnaitė, Dagilienė, Matulevičiūtė, Martynaitis, Krikštolaitytė, Sløk, & Šačkus, 2022).
Antimicrobial Applications : Some oxazole derivatives have been investigated for their potential antimicrobial properties. A study focused on synthesizing and bioevaluating 5-chloro-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxamides as antimicrobial agents, highlighting the versatility of oxazole derivatives in searching for new antimicrobial compounds (Biointerface Research in Applied Chemistry, 2020).
Applications in Drug Design
- Building Blocks for Drug Synthesis : Oxazole compounds are instrumental in the synthesis of various pharmacophores and drug candidates. Chen et al. (2009) demonstrated an efficient method for synthesizing 2-aminothiazole-5-carboxylamide derivatives, underscoring the relevance of oxazole derivatives in the synthesis of potential therapeutic agents (Chen, Zhao, Wang, Droghini, Lajeunesse, Sirard, Endo, Balasubramanian, & Barrish, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-aminoethyl)-1,2-oxazole-5-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c7-2-4-8-6(10)5-1-3-9-11-5;/h1,3H,2,4,7H2,(H,8,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLDQZVIQVDBEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)C(=O)NCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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